Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) is a complex triacylglycerol compound characterized by the presence of three fatty acid chains esterified to a glycerol backbone. Specifically, it comprises two hexadecanoate (palmitate) groups and one octadecadienoate (linoleate) group. This structural configuration contributes to its unique physicochemical properties and biological functions. The molecular formula for this compound is , and it has a molecular weight of approximately 830.736 g/mol .
Limited information exists regarding the safety and hazards of this particular triglyceride. Generally, triglycerides are considered relatively safe, although excessive intake can contribute to health problems like obesity and cardiovascular disease. Linoleic acid, the unsaturated fatty acid component, is an essential fatty acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It plays a role in various biological processes and is generally considered beneficial for health.
Given the limited research on Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate), further investigations could explore:
Scientific research on Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) focuses on its properties and potential applications. Here are some areas of investigation:
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) exhibits significant biological activity related to lipid metabolism. It serves as an energy storage molecule and is involved in membrane biogenesis. The hydrolysis of this compound by lipases releases free fatty acids that can be utilized for energy production through beta-oxidation. Furthermore, glycerol released during hydrolysis can enter glycolysis or gluconeogenesis pathways, contributing to metabolic processes .
The synthesis of Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with hexadecanoic acid and octadecadienoic acid. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the desired product .
In industrial settings, large-scale production follows similar esterification processes but utilizes larger reactors for efficient mixing and heating. After the reaction, purification methods such as distillation are employed to isolate the final product from by-products .
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) has diverse applications across several fields:
Research indicates that Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) interacts with various biological pathways. Its hydrolyzed products play crucial roles in metabolic pathways related to energy production and storage. Studies have shown that it can modulate lipid profiles and influence cellular signaling pathways associated with metabolism .
Several compounds share structural similarities with Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate). Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | C57H102O6 | Contains two octadecanoates instead of hexadecanoates |
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | C53H98O6 | Different positional isomer with varied properties |
Glycerol 1,3-dioctadecenoate 2-(9Z-octadecenoate) | C55H104O6 | Features unsaturated fatty acids enhancing fluidity |
These compounds differ primarily in their fatty acid compositions and positions on the glycerol backbone, which significantly affects their physical properties and biological activities .